2,6-Dibromoquinazoline

Medicinal chemistry Drug-likeness optimization Lipinski parameters

Medicinal chemists developing quinazoline-based kinase inhibitors often encounter failed selective couplings when using regioisomeric dibromoquinazolines lacking C2/C6 chemoselectivity. 2,6-Dibromoquinazoline (CAS 161425-75-8) resolves this via orthogonal bromine reactivity: • Enables sequential C2-then-C6 palladium-catalyzed cross-coupling without protecting groups. • Core scaffold for ATP-competitive EGFR/FGFR inhibitor libraries. • Supplied at 95% purity with analytical traceability; routine global shipping from stock. Reduce synthesis steps and accelerate SAR cycles.

Molecular Formula C8H4Br2N2
Molecular Weight 287.942
CAS No. 161425-75-8
Cat. No. B575100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromoquinazoline
CAS161425-75-8
Synonyms2,6-DIBROMOQUINAZOLINE
Molecular FormulaC8H4Br2N2
Molecular Weight287.942
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1Br)Br
InChIInChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
InChIKeyNAARTNANGRCYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromoquinazoline: Core Properties & Identification


2,6-Dibromoquinazoline (CAS 161425-75-8) is a heterocyclic building block belonging to the quinazoline family, characterized by a fused benzene-pyrimidine bicyclic scaffold with bromine substituents at the 2- and 6-positions . The compound has a molecular formula of C₈H₄Br₂N₂ and a molecular weight of 287.94 g/mol . Its physicochemical profile includes a calculated LogP of 3.09–3.25 [1], a melting point range of 118–122 °C , and a boiling point of 406.6 ± 37.0 °C at 760 mmHg . The compound is routinely supplied at 95% purity and requires storage at 2–8 °C for stability .

1

Orthogonal difunctionalization via C2/C6 bromine reactivity for sequential cross-coupling

2

Scaffold suited for EGFR/FGFR kinase inhibitor research and quinazoline library synthesis

3

Established commercial supply with batch analytical documentation (NMR, HPLC, GC)

2,6-Dibromoquinazoline: Why Analogs Cannot Substitute


The scientific and industrial value of 2,6-dibromoquinazoline resides in its specific 2,6-dibromo substitution pattern, which is not interchangeable with regioisomers such as 4,6-dibromoquinazoline (CAS 1781044-15-2) or monohalogenated variants such as 6-bromoquinazoline. The C2 and C6 positions on the quinazoline core exhibit divergent electronic environments and steric accessibility due to the differing nitrogen hybridization states at N1 and N3. Consequently, palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig amination, and Stille coupling—proceed with markedly different selectivity and kinetic profiles depending on bromine placement . The 2,6-dibromo substitution enables sequential or orthogonal functionalization strategies that 4,6-dibromo or 6,8-dibromo analogs cannot replicate without extensive reoptimization of reaction conditions or protection/deprotection sequences [1]. Substituting a structurally similar quinazoline building block may therefore lead to failed synthetic routes, altered regiochemical outcomes in downstream products, and non-equivalent pharmacological properties in target molecules such as EGFR and FGFR inhibitors .

Regioisomeric dibromoquinazolines (4,6- or 6,8-) may shift cross-coupling selectivity and prevent sequential functionalization, requiring reoptimization.

Monobrominated or unsubstituted quinazoline lacks the second reactive handle needed for orthogonal diversification strategies.

Structurally similar halogenated heterocycles may not support the same EGFR/FGFR-targeted synthetic routes without de novo route development.

2,6-Dibromoquinazoline: Differentiation Evidence


Lipophilicity Differentiation from Heterocyclic Building Blocks

2,6-Dibromoquinazoline exhibits a calculated LogP value of 3.09 to 3.25 [1], placing it in a distinct lipophilicity range compared to other halogenated heterocyclic building blocks commonly employed in medicinal chemistry. This LogP value reflects the combined effect of the quinazoline bicyclic aromatic core and the dual bromine substitution, which contributes both increased molecular weight and enhanced hydrophobic character relative to monobrominated quinazoline analogs. For context, unsubstituted quinazoline (CAS 253-82-7) has a predicted LogP of approximately 1.5–1.8, while monobrominated 6-bromoquinazoline is estimated at LogP 2.3–2.6 [2]. The observed ~1.5 LogP unit increase from unsubstituted quinazoline to 2,6-dibromoquinazoline corresponds to a theoretical ~30-fold increase in octanol-water partition coefficient, significantly altering the predicted membrane permeability and distribution profile of any downstream functionalized derivatives [3].

Lipophilicity
Class-level
LogP 3.09–3.25
~+1.5 units vs. unsubstituted quinazoline; +0.5–0.9 vs. monobromo analog
Supports early-stage ADME prediction and scaffold lipophilicity filtering.
Calculated LogP; experimental validation recommended.
Medicinal chemistry Drug-likeness optimization Lipinski parameters ADME prediction

Cross-Coupling Selectivity vs. Dibromoquinazoline Analogs

The 2,6-dibromo substitution pattern on the quinazoline core confers a distinct reactivity profile in transition metal-catalyzed cross-coupling reactions relative to regioisomeric dibromoquinazolines . The C2 position (adjacent to N1 and N3) and the C6 position (on the benzenoid ring) exhibit different electronic activation and steric environments, enabling chemoselective sequential functionalization that cannot be achieved with 4,6-dibromoquinazoline (bromine at C4 adjacent to N3) or 6,8-dibromoquinazoline derivatives (both bromines on the benzenoid ring with distinct ortho/meta relationships) [1]. In Suzuki-Miyaura cross-coupling applications, the differential reactivity of C2 versus C6 bromine allows for controlled mono-arylation followed by subsequent second coupling, a synthetic strategy documented in the construction of EGFR and FGFR inhibitor pharmacophores where regiochemical precision is critical for target engagement . The 6,8-dibromo substitution pattern, by contrast, has been reported to undergo Suzuki-Miyaura coupling without intrinsic selectivity between the two bromine positions [2], necessitating alternative synthetic approaches for controlled functionalization.

Regioselective Coupling
Supporting evidence
C2 vs. C6 reactivity differential enables sequential Suzuki-Miyaura / amination
6,8-Dibromo analogs reported non-selective; 4,6-isomer exhibits different electronic environment.
Enables asymmetric quinazoline libraries without additional protection steps.
Based on palladium-catalyzed coupling studies; verify under specific conditions.
Palladium catalysis Suzuki-Miyaura coupling Buchwald-Hartwig amination Sequential functionalization

EGFR & FGFR Inhibitor Synthesis Applications

2,6-Dibromoquinazoline is explicitly documented as a versatile intermediate for the synthesis of EGFR (epidermal growth factor receptor) and FGFR (fibroblast growth factor receptor) inhibitors . This application specificity distinguishes it from other dibromoquinazoline regioisomers and generic quinazoline building blocks that lack defined, validated synthetic pathways to these therapeutically relevant targets. Quinazoline-based EGFR inhibitors (e.g., gefitinib, erlotinib, lapatinib) and FGFR inhibitors constitute a clinically validated class of oncology therapeutics with multiple FDA-approved agents and numerous candidates in clinical development [1]. The 2,6-dibromo substitution pattern provides the requisite synthetic handles for constructing the 4-anilinoquinazoline pharmacophore common to first-generation EGFR inhibitors, as well as the diverse substitution patterns found in second- and third-generation agents targeting resistance mutations (e.g., T790M, C797S) [2]. Patent literature further corroborates the use of 2,6-dibromoquinazoline and its derivatives in medicinal chemistry programs targeting tyrosine kinase inhibition [3].

Synthetic Precedent
Supporting evidence
Explicitly documented for EGFR and FGFR inhibitor synthesis
Generic quinazoline or 6,8-dibromo isomers lack comparable application-specific references.
Reduces medicinal chemistry route development risk via validated synthetic precedent.
Research tool context; downstream biological activity requires independent validation.
EGFR inhibitors FGFR inhibitors Tyrosine kinase inhibitors Oncology drug discovery

Commercial Availability and Analytical Documentation

2,6-Dibromoquinazoline is commercially available from multiple reputable suppliers at a standard purity of 95%, with batch-specific analytical documentation including NMR, HPLC, and GC spectra provided upon request . This level of documented purity and analytical traceability distinguishes 2,6-dibromoquinazoline from less common or custom-synthesized dibromoquinazoline regioisomers that may require in-house synthesis or specialized sourcing with variable quality control. Supplier listings indicate consistent supply chain availability with pricing transparency across common package sizes (100 mg to 1 g scales) , enabling predictable procurement planning and budgeting. The compound's MDL number (MFCD04114090) and consistent cataloging across multiple chemical databases (ChemSpace, Bidepharm, ChemSrc, AKSci) further support its status as a well-characterized, commercially established building block [1].

Quality & Supply
Supporting evidence
Standard purity95%
Batch QCNMR, HPLC, GC available
SuppliersMultiple, with MDL MFCD04114090
Supports procurement consistency and reduces in-house QC burden.
Verify batch-specific documentation for critical applications.
Building block procurement Analytical QC NMR validation Supply chain reliability

2,6-Dibromoquinazoline: Research and Industrial Application Scenarios


EGFR and FGFR Inhibitor Discovery & Lead Optimization

Medicinal chemistry teams developing novel EGFR or FGFR inhibitors can deploy 2,6-dibromoquinazoline as a core scaffold for constructing diverse compound libraries via sequential palladium-catalyzed cross-coupling reactions . The 2,6-dibromo substitution pattern enables orthogonal functionalization at C2 and C6, providing access to the 4-anilinoquinazoline pharmacophore required for ATP-binding pocket engagement in EGFR and the analogous substitution patterns required for FGFR inhibition [1]. This scenario is supported by documented application precedent for this specific building block and the established clinical validation of quinazoline-based kinase inhibitors [2].

Sequential Diversification for Kinase SAR Exploration

In SAR campaigns targeting kinase selectivity, the differential reactivity of C2 versus C6 bromine atoms on 2,6-dibromoquinazoline allows for controlled sequential functionalization without protection/deprotection strategies . Researchers can first couple at the more reactive position (typically C2 due to adjacent nitrogen activation), then perform a second, orthogonal coupling at C6 under adjusted conditions, enabling efficient generation of diverse, asymmetrically substituted quinazoline libraries. This synthetic efficiency reduces the step count relative to routes employing regioisomeric analogs that lack intrinsic chemoselectivity [3], thereby accelerating SAR cycles and reducing overall synthesis costs.

Building Block Sourcing for CRO and Custom Synthesis

Contract research organizations (CROs) and custom synthesis laboratories requiring a well-characterized, commercially available dibromoquinazoline building block for client projects should prioritize 2,6-dibromoquinazoline due to its established supply chain reliability and documented purity specifications [4]. The availability of batch-specific analytical data (NMR, HPLC, GC) from multiple suppliers reduces quality control burden and ensures reproducible starting material for multi-step synthetic sequences. This scenario is particularly relevant for projects with defined timelines and regulatory documentation requirements where procurement consistency and analytical traceability are non-negotiable.

Computational ADME Filtering and Property-Based Design

Computational and medicinal chemists conducting property-based design can utilize the measured LogP range of 3.09–3.25 for 2,6-dibromoquinazoline [5] as an input parameter for predicting the physicochemical profile of downstream derivatives. This scaffold-derived LogP value enables pre-synthetic filtering of virtual libraries against target lipophilicity ranges (e.g., LogP < 5 for oral bioavailability; LogP 2–4 for CNS penetration) [6]. Scaffolds with this LogP profile are particularly suited for peripheral oncology targets (where moderate-high LogP is acceptable) but may require additional polarity-introducing modifications for optimal pharmacokinetic properties.

Application
Selection Property
Validation Focus
EGFR/FGFR inhibitor research
Orthogonal difunctionalization scaffold
Regioselective cross-coupling reproducibility
Kinase SAR library synthesis
Sequential coupling without protection steps
Chemoselectivity between C2 and C6 positions
CRO & custom synthesis sourcing
Established commercial supply with analytical QC
Batch-to-batch consistency and documentation
Computational ADME filtering
Scaffold-derived moderate lipophilicity input
Experimental LogP confirmation for derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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